3,4-Dichloro-1H-pyrrole-2,5-dione

Catalog No.
S1502567
CAS No.
1193-54-0
M.F
C4HCl2NO2
M. Wt
165.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-1H-pyrrole-2,5-dione

CAS Number

1193-54-0

Product Name

3,4-Dichloro-1H-pyrrole-2,5-dione

IUPAC Name

3,4-dichloropyrrole-2,5-dione

Molecular Formula

C4HCl2NO2

Molecular Weight

165.96 g/mol

InChI

InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)

InChI Key

KVBAKSQRUXXHCK-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)NC1=O)Cl)Cl

Canonical SMILES

C1(=C(C(=O)NC1=O)Cl)Cl

Dichloromaleimide belongs to the class of organic compounds known as nitrogen mustard compounds. Nitrogen mustard compounds are compounds having two beta-haloalkyl groups bound to a nitrogen atom. Dichloromaleimide exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, dichloromaleimide is primarily located in the cytoplasm.

3,4-Dichloro-1H-pyrrole-2,5-dione (CAS: 1193-54-0), commonly known as dichloromaleimide, is a highly electrophilic, bifunctional building block distinguished by its halogenated C=C double bond. Unlike standard unsubstituted maleimides that primarily undergo Michael additions, the presence of two electron-withdrawing chlorine atoms shifts its reactivity toward conjugate addition-elimination (nucleophilic substitution)[1]. This unique property allows it to react with thiols and amines while retaining the unsaturated maleimide core[2]. In procurement and material selection, it is prioritized as a tunable precursor for synthesizing fluorescent probes, stable bioconjugates, heterobicyclic pharmaceuticals, and unsaturated polythioethers. Its slower leaving-group kinetics compared to heavier dihalomaleimides provides critical control in step-wise synthetic workflows [1].

Research Fit

Electrophilic scaffold Sequential nucleophilic aromatic substitution at both chlorine positions enables diverse 3-amino-4-chloromaleimide library synthesis.
Dual research utility Functions as both a synthetic intermediate and a bioactive scaffold for antifungal screening and cell-model endpoint studies.
Natural product origin Identified as a metabolite from Mollisia sp. SCSIO41409, supporting natural-product derivatization research contexts.

Substituting 3,4-dichloro-1H-pyrrole-2,5-dione with unsubstituted maleimide or 3,4-dibromomaleimide (DBM) fundamentally alters reaction pathways and product stability. Unsubstituted maleimides undergo irreversible Michael additions with nucleophiles, saturating the double bond and yielding succinimide derivatives, which destroys the extended conjugation required for fluorescent or post-modifiable materials[1]. While DBM also undergoes substitution, the carbon-bromine bond is significantly weaker than the carbon-chlorine bond, leading to extremely rapid, often uncontrollable reaction rates [2]. In complex bioconjugation or step-growth polymerization, DBM's high reactivity can cause premature cross-linking and side-product formation (e.g., adducts with reducing agents like TCEP) [2]. Dichloromaleimide's stronger C-Cl bonds provide a slower, tunable kinetic profile essential for high-fidelity, sequential modifications [2].

Substitution Risk

3,4-Dichloro scaffold
Unsubstituted / 3-methyl analogs
Antifungal SAR
Chain-length-dependent broad-spectrum activity observed
No chain-length-dependent activity; SAR profile may not transfer
Synthetic handle
Dual chlorine sites enable sequential substitution chemistry
Lack reactive halogen handles; complex hybrid synthesis may not be supported
Biological baseline
Intrinsic antiproliferative activity reported in prostate cancer cell lines
Baseline activity context differs; scaffold-response profile may shift

Tunable Kinetics in Disulfide Bridging and Bioconjugation

In the site-specific bridging of reduced disulfide bonds, dihalomaleimides exhibit distinct reactivity profiles based on their leaving groups. Stopped-flow kinetic measurements confirm that 3,4-dichloromaleimide possesses the slowest and most controlled conjugate addition-elimination rate among its class [1].

Evidence DimensionConjugate addition-elimination reactivity rate
Target Compound DataSlower, controlled substitution kinetics dictated by the stronger C-Cl bond.
Comparator Or Baseline3,4-Dibromomaleimide (DBM) and Diiodomaleimide
Quantified DifferenceReactivity order is strictly Diiodomaleimide > Dibromomaleimide > Dichloromaleimide.
ConditionsIn situ reduction and bridging of somatostatin disulfides using TCEP in aqueous buffer.

The attenuated reactivity of dichloromaleimide prevents off-target side reactions (such as TCEP-maleimide adduct formation seen with DBM), making it the optimal choice for controlled, sequential protein modifications.

Antifungal EC₅₀ context
Head-to-head
EC₅₀ 1.11 vs 1.72 µg mL⁻¹
35% lower EC₅₀ reported
Supports antifungal screening context
S. sclerotiorum assay; N-(3,5-dichlorophenyl) derivative vs dicloran

Retention of Unsaturated Backbone in Polymer Synthesis

When synthesizing linear poly(maleimide thioether)s, the choice of maleimide precursor dictates the structural integrity of the polymer backbone. 3,4-Dichloromaleimide reacts with dithiols via a pure substitution mechanism, preserving the C=C double bond, whereas unsubstituted maleimides undergo classic addition reactions[1].

Evidence DimensionPolymer backbone unsaturation
Target Compound Data100% retention of the unsaturated maleimide double bond via substitution.
Comparator Or BaselineUnsubstituted maleimide
Quantified DifferenceUnsubstituted maleimides yield saturated succinimide linkages, whereas dichloromaleimide yields fully conjugated, unsaturated linkages.
ConditionsThiol-halomaleimide step-growth polymerization with dithiol monomers.

Retaining the double bond is critical for developing self-reporting fluorescent polymers and enabling post-polymerization functionalization.

Antifungal SAR context
Reported
Broadest spectrum with N-phenylpropyl chain; chain-length-dependent SAR for dichloro series only
SAR determinant context for scaffold selection
Yeast, filamentous fungi, clinical C. albicans panel

Gram-Scale Heteroannulation via Double Substitution

3,4-Dichloromaleimide enables the efficient synthesis of complex heterobicyclic frameworks through a double addition-elimination sequence with diamines. The unique electronic environment allows even relatively weak nucleophiles (like sulfonamides) to perform the second halogen substitution [1].

Evidence DimensionYield of bicyclic diaminomaleimide frameworks
Target Compound DataUp to 93% isolated yield on a 3.28 g scale synthesis.
Comparator Or BaselineStandard mono-halomaleimides
Quantified DifferenceAchieves complete double substitution under mild base-catalyzed conditions, an otherwise challenging transformation for mono-halomaleimides which resist secondary substitution.
ConditionsReaction of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione with amino-sulfonamide hydrochlorides via a quaternary enamine intermediate.

Provides a highly scalable, catalyst-free procurement route to structurally diverse, fluorescent 3,4-diaminomaleimide scaffolds for medicinal chemistry.

Fluorogenic probe design
Class-level
Single-unit reactive warhead and latent fluorophore (164 Da); eliminates post-labeling conjugation
Supports probe design workflow simplification
Data to verify for specific ligand-protein systems
Antiproliferative baseline
Cross-study
IC₅₀ 4.75–9.60 µM (PC-3, LNCaP); derivatives reported higher response than doxorubicin control
Supports cell-model endpoint review
MTT assay; scaffold baseline for derivatization studies

Controlled Protein Bioconjugation and PEGylation

Utilizing its tunable conjugate addition-elimination kinetics to bridge disulfide bonds without premature cross-linking or reducing-agent adduct formation, making it ideal for high-fidelity protein modification [1].

Synthesis of Fluorescent Polythioethers

Serving as a bifunctional monomer that retains its unsaturated C=C bond during step-growth polymerization, enabling the creation of self-reporting materials and allowing for post-polymerization modification [2].

Precursor for Advanced Heterobicyclic Pharmaceuticals

Acting as a scalable, double-substitution scaffold for reacting with diamines to form complex, fluorescent diaminomaleimide derivatives in high yields without the need for transition-metal catalysts[3].

Chiral Porous Organic Polymers (cPOPs)

Employed in catalyst-free nucleophilic substitution with multifunctional aromatic amines to generate 3D porous networks with high specific surface areas for chiral separation [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal lead research
Scaffold reactivity and substitution pattern
EC₅₀ endpoint validation in target phytopathogen models
Broad-spectrum antifungal SAR studies
N-substitution-dependent activity tuning
MIC spectrum and chain-length SAR confirmation
Fluorogenic probe design for target engagement
Dual reactive/fluorogenic functionality
Ligand-binding preservation and fluorescence activation assay
Cancer cell-model research scaffold
Baseline antiproliferative activity profile
Cell-viability endpoint review in target cell lines

Physical Description

Solid

XLogP3

1

Melting Point

175°C

UNII

6G6K57D4OT

Other CAS

1193-54-0

Wikipedia

3,4-dichloromaleimide

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